molecular formula C15H11NO3 B1526779 4-(4-Cyano-2-methylphenoxy)benzoic acid CAS No. 1306024-95-2

4-(4-Cyano-2-methylphenoxy)benzoic acid

Cat. No. B1526779
M. Wt: 253.25 g/mol
InChI Key: AVGZNBHMWZPESM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(4-Cyano-2-methylphenoxy)benzoic acid” is a chemical compound with the molecular formula C15H11NO3 . It is a product used for research purposes .

Scientific Research Applications

1. Liquid Crystal Intermediates

A study by Dou Qing (2000) highlights the synthesis of liquid crystal intermediates using a process that involves 4-phenylphenol, which is chemically similar to 4-(4-cyano-2-methylphenoxy)benzoic acid. These intermediates are pivotal in the development of ferroelectric and antiferroelectric liquid crystals.

2. Environmental Applications

A 2013 study by Avik. J. Ghoshdastidar and A. Tong discusses the treatment of certain phenoxyacetic and benzoic acid herbicides, including 2,4-D and dicamba, using membrane bioreactor technology. This technology is effective in breaking down these herbicides, which share a structural resemblance with 4-(4-cyano-2-methylphenoxy)benzoic acid.

3. Fluorescence Probes in Biological Applications

The development of novel fluorescence probes using compounds structurally related to 4-(4-cyano-2-methylphenoxy)benzoic acid is discussed in a 2003 study by Ken-ichi Setsukinai et al.. These probes, designed to detect reactive oxygen species, are important tools in biological and chemical applications.

4. Photocatalytic Oxidation

Research by G. Palmisano et al. (2007) on the photocatalytic oxidation of benzene derivatives, which are structurally similar to 4-(4-cyano-2-methylphenoxy)benzoic acid, sheds light on the potential use of such compounds in generating hydroxylated aromatic compounds, offering a new route for green synthesis.

5. Enzymatic Oxidative Polymerization

A study by Altug Kumbul et al. (2015) explores the enzymatic oxidative polymerization of a para-imine functionalized phenol derivative. This derivative is similar to 4-(4-cyano-2-methylphenoxy)benzoic acid and the study's insights could be relevant for similar compounds in polymer synthesis.

6. Solubility in Supercritical Carbon Dioxide

Research by R. Murga et al. (2002) on the solubility of phenolic compounds in supercritical carbon dioxide (SC-CO2) can provide insights into the solubility behavior of similar compounds like 4-(4-cyano-2-methylphenoxy)benzoic acid, which is crucial in various extraction and purification processes.

7. Binding to Serum Albumin

The 2019 study by Sujing Yuan et al. examines the binding interaction of phenolic acids with bovine serum albumin, a topic that could be relevant to similar compounds like 4-(4-cyano-2-methylphenoxy)benzoic acid, as these interactions play a significant role in drug delivery and pharmacokinetics.

8. Biotechnological Synthesis

The biotechnological synthesis of 4-OH benzoic acid from phenol and CO2, as discussed in a 1998 study by M. Aresta et al., can offer insights into the potential biosynthesis of compounds structurally similar to 4-(4-cyano-2-methylphenoxy)benzoic acid.

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye damage, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

4-(4-cyano-2-methylphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-10-8-11(9-16)2-7-14(10)19-13-5-3-12(4-6-13)15(17)18/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGZNBHMWZPESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Cyano-2-methylphenoxy)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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